molecular formula C5H7ClO2 B8657889 2-Methylallyl chloroformate CAS No. 42068-70-2

2-Methylallyl chloroformate

Cat. No.: B8657889
CAS No.: 42068-70-2
M. Wt: 134.56 g/mol
InChI Key: MGDDPXJDBGFXCY-UHFFFAOYSA-N
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Description

2-Methylallyl chloroformate, also known as allyl chloroformate, is an organic compound with the molecular formula C_5H_7ClO_2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of esters and carbamates.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylallyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

CH2=CHCH2OH+COCl2CH2=CHCH2OCOCl+HCl\text{CH}_2=\text{CHCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{OCOCl} + \text{HCl} CH2​=CHCH2​OH+COCl2​→CH2​=CHCH2​OCOCl+HCl

Industrial Production Methods

In industrial settings, the production of carbonochloridic acid, 2-methyl-2-propenyl ester involves the continuous feeding of allyl alcohol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methylallyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form allyl alcohol and hydrochloric acid.

    Reduction: It can be reduced to allyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: React with carbonochloridic acid, 2-methyl-2-propenyl ester to form carbamates under mild conditions.

    Alcohols: React to form esters, often in the presence of a base to neutralize the hydrochloric acid produced.

    Water: Hydrolyzes the compound to allyl alcohol and hydrochloric acid.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Allyl alcohol: Formed from hydrolysis or reduction reactions.

Scientific Research Applications

2-Methylallyl chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the formation of carbamate-based drugs.

    Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of carbonochloridic acid, 2-methyl-2-propenyl ester involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chloroformate group, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.

Comparison with Similar Compounds

Similar Compounds

    Methyl chloroformate: Similar in structure but with a methyl group instead of an allyl group.

    Ethyl chloroformate: Similar in structure but with an ethyl group instead of an allyl group.

    Isobutyl chloroformate: Similar in structure but with an isobutyl group instead of an allyl group.

Uniqueness

2-Methylallyl chloroformate is unique due to the presence of the allyl group, which imparts additional reactivity and versatility in organic synthesis. The allyl group can participate in various reactions such as polymerization and cross-coupling, making this compound valuable in the synthesis of complex molecules.

Properties

CAS No.

42068-70-2

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

2-methylprop-2-enyl carbonochloridate

InChI

InChI=1S/C5H7ClO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3

InChI Key

MGDDPXJDBGFXCY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(=O)Cl

Origin of Product

United States

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